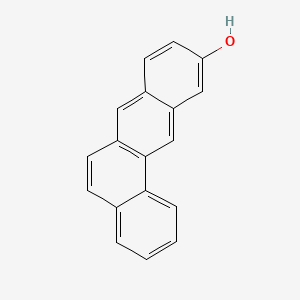
Benz(a)anthracen-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracen-10-ol is a polycyclic aromatic hydrocarbon with a hydroxyl group attached to the tenth carbon atom. This compound is derived from benz(a)anthracene, which consists of four fused benzene rings. This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracen-10-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum. The reaction is carried out under controlled conditions, often involving high temperatures and pressures to ensure the selective addition of the hydroxyl group at the tenth carbon position.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracen-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst is often employed.
Major Products:
Oxidation: Formation of benz(a)anthracen-10-one.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of various alkyl or acyl derivatives.
Scientific Research Applications
Benz(a)anthracen-10-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of benz(a)anthracen-10-ol involves its interaction with cellular components. The hydroxyl group allows it to form hydrogen bonds with nucleic acids and proteins, potentially leading to mutagenic or carcinogenic effects. The compound can also undergo metabolic activation, forming reactive intermediates that can bind to DNA and cause mutations.
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without the hydroxyl group.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings but a different arrangement.
Uniqueness: Benz(a)anthracen-10-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and toxicology.
Properties
CAS No. |
69884-53-3 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-10-ol |
InChI |
InChI=1S/C18H12O/c19-16-8-7-13-9-14-6-5-12-3-1-2-4-17(12)18(14)11-15(13)10-16/h1-11,19H |
InChI Key |
JDJNCRIEAYGNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















